(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid
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Overview
Description
(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C14H22BNO2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane . This reaction is generally rapid and proceeds with high selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar hydroboration techniques on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.
Mechanism of Action
The mechanism by which (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, which then couples with an aryl halide to form the final product.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the pyrrolidine ring.
Phenylboronic acid: A simpler boronic acid without the tert-butyl and pyrrolidine substituents.
4-Biphenylboronic acid: Contains a biphenyl group instead of the tert-butyl and pyrrolidine groups.
Uniqueness
(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both a tert-butyl group and a pyrrolidine ring, which can influence its reactivity and selectivity in chemical reactions. These structural features can provide advantages in specific synthetic applications, making it a valuable reagent in organic chemistry .
Properties
IUPAC Name |
(3-tert-butyl-4-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-14(2,3)12-10-11(15(17)18)6-7-13(12)16-8-4-5-9-16/h6-7,10,17-18H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPKAEMTJUVEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCC2)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895543-00-7 |
Source
|
Record name | (3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl)boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895543007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl]boronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM9LAD8DFM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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